

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

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Compound of Interest

Compound Name:	4-Methoxy-3,5-dimethylbenzonitrile
Cat. No.:	B116070

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Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-3,5-dimethylbenzonitrile**, a substituted aromatic nitrile of interest in organic synthesis and medicinal chemistry. This document compiles its chemical identifiers, physicochemical properties, and a detailed, plausible synthetic route, including experimental protocols for its precursor and a general method for its formation. While specific experimental spectral and biological data for this compound are not readily available in public databases, this guide presents expected analytical data based on its structure and information on closely related analogues. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this molecule.

Chemical Identifiers and Physicochemical Properties

4-Methoxy-3,5-dimethylbenzonitrile is a derivative of benzonitrile with a methoxy and two methyl substituents on the benzene ring. Its unique substitution pattern can influence its chemical reactivity and biological activity.

Table 1: Identifiers for **4-Methoxy-3,5-dimethylbenzonitrile**

Identifier	Value
CAS Number	152775-45-6
IUPAC Name	4-methoxy-3,5-dimethylbenzonitrile
Synonyms	3,5-Dimethyl-4-methoxybenzonitrile
Chemical Formula	C ₁₀ H ₁₁ NO
Molecular Weight	161.20 g/mol
PubChem CID	14981817
SMILES	CC1=CC(=C(C(=C1)C#N)OC)C
InChI Key	LOWLIBHYJIAZTN-UHFFFAOYSA-N

Table 2: Physicochemical and Predicted Spectral Data

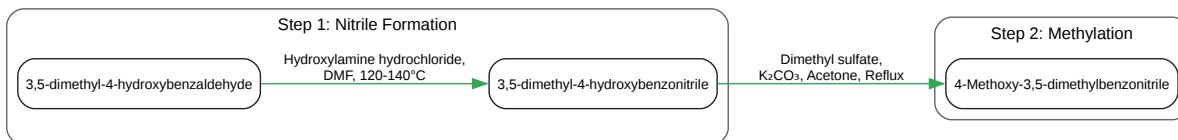
Property	Value	Notes
Appearance	White to off-white solid	Predicted, based on similar compounds.
Boiling Point	Not available	
Melting Point	Not available	
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.3 (s, 2H), 3.7 (s, 3H), 2.3 (s, 6H)	Predicted chemical shifts.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~160, 132, 118, 110, 105, 60, 16	Predicted chemical shifts.
IR (KBr, cm ⁻¹)	~2230 (C≡N), ~1250 (C-O)	Typical stretching frequencies.
Mass Spectrum (EI)	M ⁺ at m/z 161	Predicted molecular ion peak.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Methoxy-3,5-dimethylbenzonitrile** is not readily available in the peer-reviewed literature. However, a logical

and efficient synthetic route involves a two-step process starting from 3,5-dimethyl-4-hydroxybenzaldehyde. The first step is the conversion of the aldehyde to the corresponding nitrile, 3,5-dimethyl-4-hydroxybenzonitrile. The second step is the methylation of the hydroxyl group to yield the target compound.

Synthesis Pathway



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